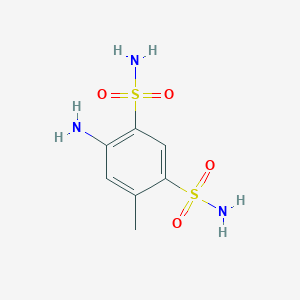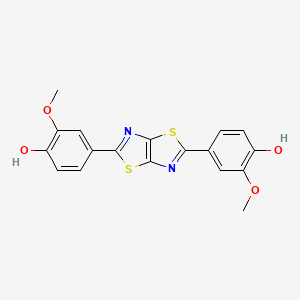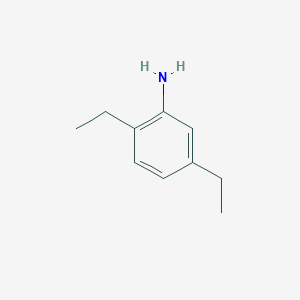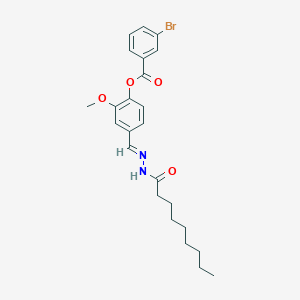![molecular formula C27H25ClN4O2 B12005187 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H25ClN4O2 and a molecular weight of 472.979 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and an isopropylphenyl group. It is used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This is typically achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the final product: The final step involves the condensation of the intermediate with 4-isopropylbenzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.
Análisis De Reacciones Químicas
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Although not widely used in industry, it serves as a reference compound in analytical chemistry
Mecanismo De Acción
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways .
Comparación Con Compuestos Similares
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a 4-chlorobenzyl group instead of a 2-chlorobenzyl group.
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound features a diethylaminophenyl group instead of an isopropylphenyl group.
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Similar to the first compound but with a 4-chlorobenzyl group.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C27H25ClN4O2 |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H25ClN4O2/c1-18(2)20-9-7-19(8-10-20)16-29-32-27(33)26-15-25(30-31-26)21-11-13-23(14-12-21)34-17-22-5-3-4-6-24(22)28/h3-16,18H,17H2,1-2H3,(H,30,31)(H,32,33)/b29-16+ |
Clave InChI |
JWQYTBYJBLJZIL-MUFRIFMGSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)

![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)

![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

